molecular formula C16H11ClF6N4O2 B1684060 7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 488097-06-9

7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B1684060
M. Wt: 440.73 g/mol
InChI Key: MFEIZMHODFOWAT-UHFFFAOYSA-N
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Description

The compound “7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the carbon between the two nitrogens . The specific reactions that this compound can undergo would depend on the nature of the substituents and the reaction conditions.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

The compound demonstrates its utility in crystallography, showcasing the importance of hydrogen bonding and crystal formation. Research has shown that similar compounds crystallize with dimethylformamide, revealing the intricacies of their molecular structure through hydrogen bonding patterns. This highlights its potential use in exploring molecular interactions and designing crystalline materials (Low et al., 2004).

Chemical Reactions and Derivative Synthesis

The compound's framework facilitates various chemical reactions, including the synthesis of pyrimidine derivatives through reactions with amines. This demonstrates its versatility in organic synthesis, enabling the creation of a range of biologically active molecules and exploring new pathways in medicinal chemistry (Kinoshita et al., 1989).

Antimicrobial Activity

A related study explores the antimicrobial properties of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, indicating potential for developing new antimicrobial agents. This opens up possibilities for the compound's derivatives to be utilized in combating resistant microbial strains, contributing to the field of antimicrobial research (Aksinenko et al., 2016).

Catalysis and Synthesis

The compound serves as a key precursor in catalyzed synthesis processes, facilitating the creation of pyridine-pyrimidines through efficient, catalyst-supported reactions. This highlights its role in advancing synthetic methodologies, particularly in generating complex organic molecules with potential pharmacological activities (Rahmani et al., 2018).

Antimicrobial and Antifungal Screening

Investigations into the biological activities of pyrimidine derivatives reveal their potential in antimicrobial and antifungal applications. By screening various derivatives for activity against Gram-positive and Gram-negative bacteria, as well as fungi, researchers can identify promising candidates for further development into therapeutic agents (El-Agrody et al., 2001).

Future Directions

Research into pyrimidine derivatives is ongoing, due to their wide range of biological activities . Future research could involve synthesizing this compound and testing its biological activity, as well as studying its physical and chemical properties.

properties

IUPAC Name

7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF6N4O2/c1-26-11-9(12(28)27(2)13(26)29)14(15(18,19)20,16(21,22)23)25-10(24-11)7-3-5-8(17)6-4-7/h3-6H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEIZMHODFOWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

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